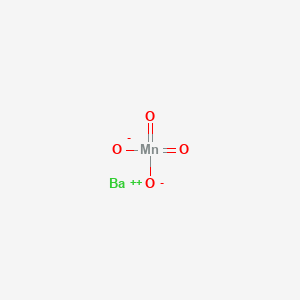

锰酸钡

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Barium manganate is an inorganic compound with the chemical formula BaMnO₄ It is known for its powerful oxidizing properties and is widely used in organic synthesis The compound typically appears as a light blue to dark blue or black powder and is insoluble in waterIt should not be confused with permanganate, which contains manganese in the +7 oxidation state .

科学研究应用

Barium manganate has a wide range of applications in scientific research, particularly in organic chemistry. Some of its notable applications include:

Oxidation Reactions: Barium manganate is used as an efficient oxidizing reagent for converting alcohols to carbonyl compounds, thiols to disulfides, and aromatic amines to azo-compounds.

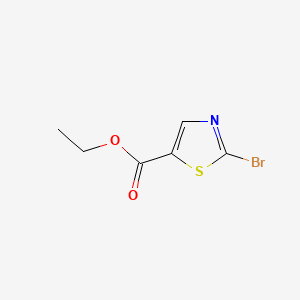

Synthesis of Heterocycles: It is employed in the oxidative cyclization of benzylideneamino anilines, phenols, and thiophenols to synthesize benzimidazoles, benzoxazoles, and benzthiazoles.

Pigment Production: Historically, barium manganate was used as a reagent in the synthesis of the inorganic pigment manganese blue, although this is no longer produced on an industrial scale.

作用机制

Target of Action

Barium manganate is an inorganic compound that primarily targets a variety of functional groups in organic compounds . It is known to efficiently and selectively oxidize alcohols to carbonyls, diols to lactones, thiols to disulfides, aromatic amines to azo-compounds, hydroquinone to p-benzoquinone, benzylamine to benzaldehyde, and hydrazones to diazo compounds .

Mode of Action

The interaction of Barium manganate with its targets involves the oxidation of these functional groups .

Biochemical Pathways

Barium manganate affects various biochemical pathways through its oxidation reactions. For instance, it can convert alcohols to carbonyl compounds, affecting the metabolic pathways involving these compounds . .

Pharmacokinetics

It is known that barium manganate is insoluble in water , which could impact its bioavailability

Result of Action

The molecular and cellular effects of Barium manganate’s action primarily involve the oxidation of various functional groups in organic compounds . This can result in significant changes to the structure and properties of these compounds, potentially affecting their biological activity.

Action Environment

The action, efficacy, and stability of Barium manganate can be influenced by various environmental factors. For instance, its oxidation reactions are likely to be affected by the pH of the environment . Additionally, Barium manganate is indefinitely stable and active, and can be stored for months in dry conditions , suggesting that it is relatively resistant to environmental degradation.

生化分析

Biochemical Properties

Barium manganate is known to oxidize a number of functional groups efficiently and selectively . For instance, it can convert alcohols to carbonyls, diols to lactones, thiols to disulfides, aromatic amines to azo-compounds, hydroquinone to p-benzoquinone, benzylamine to benzaldehyde, and hydrazones to diazo compounds . It does not oxidize saturated hydrocarbons, alkenes, unsaturated ketones, and tertiary amines .

Molecular Mechanism

The molecular mechanism of Barium manganate primarily involves its role as an oxidant. It can facilitate the oxidation of various functional groups, thereby influencing the structure and function of biomolecules .

Temporal Effects in Laboratory Settings

Barium manganate is indefinitely stable, active, and can be stored for months in dry conditions . The effects of Barium manganate over time in laboratory settings would largely depend on the specific experimental conditions and the nature of the biomolecules it interacts with.

Metabolic Pathways

Its primary role in biochemistry is as an oxidant, facilitating the oxidation of various functional groups .

准备方法

Synthetic Routes and Reaction Conditions: Barium manganate can be synthesized through a salt metathesis reaction involving potassium manganate and barium chloride. The reaction proceeds as follows: [ \text{BaCl}_2 + \text{K}_2\text{MnO}_4 \rightarrow 2 \text{KCl} + \text{BaMnO}_4 \downarrow ] This reaction yields insoluble barium manganate as a precipitate .

Industrial Production Methods: On an industrial scale, barium manganate can be produced by reacting barium hydroxide with potassium manganate. The reaction is typically carried out in an alkaline medium to ensure the complete formation of barium manganate .

化学反应分析

Types of Reactions: Barium manganate is primarily known for its role as an oxidizing agent. It undergoes various oxidation reactions, including:

- Oxidation of alcohols to carbonyl compounds (aldehydes and ketones)

- Oxidation of thiols to disulfides

- Oxidation of aromatic amines to azo-compounds

- Oxidation of hydroquinone to p-benzoquinone

- Oxidation of benzylamine to benzaldehyde

- Oxidation of hydrazones to diazo compounds

Common Reagents and Conditions: Barium manganate is often used in conjunction with solvents such as dichloromethane (CH₂Cl₂) at room temperature. The reaction conditions typically involve stirring the mixture for several hours to ensure complete oxidation .

Major Products Formed: The major products formed from these reactions include carbonyl compounds (aldehydes and ketones), disulfides, azo-compounds, p-benzoquinone, benzaldehyde, and diazo compounds .

相似化合物的比较

Potassium Manganate (K₂MnO₄): Similar to barium manganate, potassium manganate is also an oxidizing agent but is more soluble in water.

Manganese Dioxide (MnO₂): Another common oxidizing agent, manganese dioxide is less efficient compared to barium manganate and often requires higher substrate-to-oxidant ratios

Uniqueness of Barium Manganate: Barium manganate is unique due to its high efficiency and selectivity in oxidation reactions. It is easier to prepare and reacts more efficiently compared to manganese dioxide. Additionally, the substrate-to-oxidant ratios are closer to theoretical values, making it a preferred choice in organic synthesis .

属性

CAS 编号 |

7787-35-1 |

|---|---|

分子式 |

BaH2MnO4 |

分子量 |

258.28 g/mol |

IUPAC 名称 |

barium(2+);dioxido(dioxo)manganese |

InChI |

InChI=1S/Ba.Mn.2H2O.2O/h;;2*1H2;;/q;+2;;;;/p-2 |

InChI 键 |

VQESSEMRXNWKMZ-UHFFFAOYSA-L |

SMILES |

[O-][Mn](=O)(=O)[O-].[Ba+2] |

规范 SMILES |

O[Mn](=O)(=O)O.[Ba] |

Key on ui other cas no. |

7787-35-1 |

Pictograms |

Oxidizer; Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

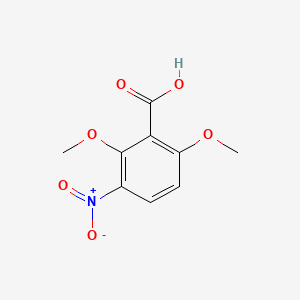

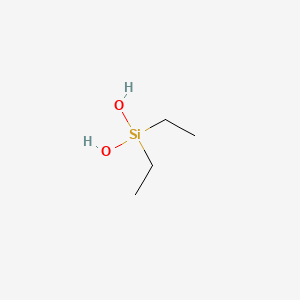

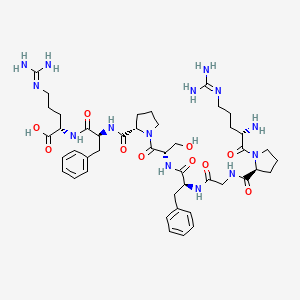

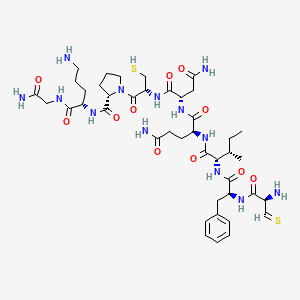

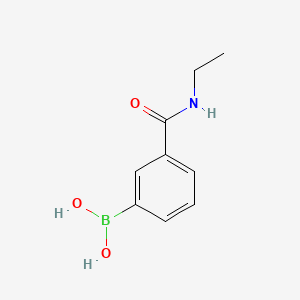

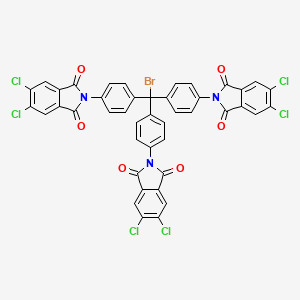

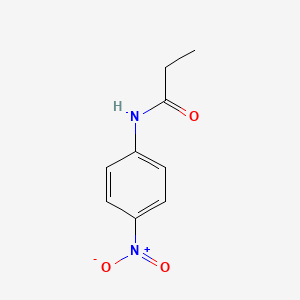

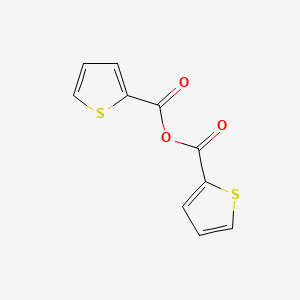

Feasible Synthetic Routes

A: Barium manganate, specifically barium manganate(VI), has the molecular formula BaMnO4 and a molecular weight of 256.26 g/mol. []

A: Yes, research has explored the photophysical properties of barium manganate, including its emission and excitation spectra. Studies have shown that manganese blue, a synthetic barium manganate(VI) sulfate compound, exhibits noticeable photoluminescence properties. [, ]

A: While specific stability data for various conditions isn't extensively detailed in the provided research, one study mentions that barium permanganate, a related compound, decomposes at 170 °C. []

A: Barium manganate has proven to be a versatile oxidizing agent in organic synthesis. [] It effectively facilitates the oxidation of various functional groups:

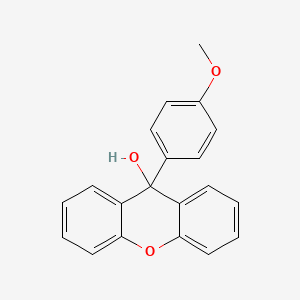

- Alcohols to aldehydes or ketones: [, , ]

- Aldehydes to carboxylic acids: [, ]

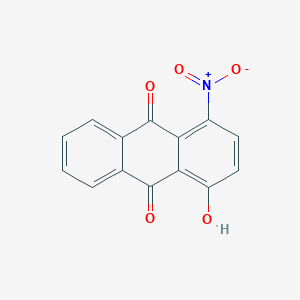

- Phenols to quinones: [, , ]

- Thiols to disulfides: [, ]

- Benzylic and aromatic allylic alcohols to their corresponding carbonyl compounds: [, ]

- Biaryl acyloins to α-diketones: [, ]

ANone: Compared to some traditional oxidants, barium manganate offers advantages in terms of:

- Selectivity: It demonstrates good selectivity in oxidizing specific functional groups, even in the presence of other oxidizable groups. [, , ]

- Mild Reaction Conditions: Many reactions proceed efficiently under mild conditions, often at room temperature. [, ]

- Solvent-free conditions: Barium manganate has been successfully employed in solvent-free reactions, contributing to greener chemistry practices. [, , , , ]

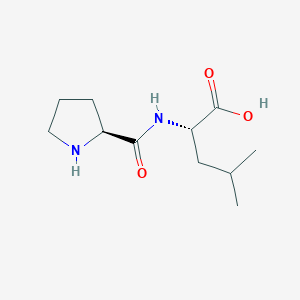

A: Yes, barium manganate has been successfully utilized in the synthesis of the pyrrolophenanthridone alkaloid hippadine. The synthesis leveraged barium manganate for an unusual methylene oxidation step. []

A: Research indicates that lanthanum barium manganate (LBM) demonstrates potential as an electrocatalyst for the oxygen reduction reaction (ORR) in alkaline media. [, , ] This property makes LBM a potential candidate for applications in fuel cells and metal-air batteries.

A: Studies examining the electrocatalytic activity of non-stoichiometric compositions of LBM for the oxygen evolution reaction (OER) in alkaline water electrolysis revealed that La2.8Ba2MnO3 exhibited the best performance among the tested compositions. []

ANone: Various techniques are employed to characterize barium manganate:

- X-ray Diffraction (XRD): XRD provides information about the crystal structure and phase purity of barium manganate materials. [, ]

- Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and size of barium manganate nanoparticles. []

ANone: Yes, several other oxidants are commonly used in organic synthesis, each with its own advantages and limitations:

- Manganese Dioxide (MnO2): A widely used, mild oxidizing agent, particularly for allylic alcohol oxidations. [, ]

- Potassium Permanganate (KMnO4): A strong oxidant, often used for oxidative cleavage reactions. [, ]

ANone: Several resources support research on barium manganate and related compounds:

ANone:

- Early 20th Century: The use of barium permanganate as a starting material for preparing other permanganate salts was established. []

- Mid-20th Century: Barium manganate gained recognition as a selective oxidizing agent in organic synthesis, with its utility explored in various transformations. []

- Late 20th Century: Research highlighted the potential of lanthanum barium manganate as an electrocatalyst for oxygen reduction and evolution reactions, opening avenues for applications in fuel cells and batteries. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。